molecular formula C18H16N2O3 B4458273 5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4458273
M. Wt: 308.3 g/mol
InChI Key: JTXNEFMRGFIDDO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxazole ring

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-3-7-14(8-4-12)19-18(21)16-11-17(23-20-16)13-5-9-15(22-2)10-6-13/h3-11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXNEFMRGFIDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the desired oxazole derivative. Commonly used catalysts include Lewis acids such as zinc chloride or aluminum chloride, and the reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(4-Methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of both methoxy and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Reactant of Route 2
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5-(4-methoxyphenyl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide

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